N-(5-chloro-2-methoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
CAS No.:
Cat. No.: VC9661307
Molecular Formula: C20H17ClFN3O4
Molecular Weight: 417.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H17ClFN3O4 |
|---|---|
| Molecular Weight | 417.8 g/mol |
| IUPAC Name | N-(5-chloro-2-methoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C20H17ClFN3O4/c1-28-13-4-5-14(15(22)10-13)16-6-8-20(27)25(24-16)11-19(26)23-17-9-12(21)3-7-18(17)29-2/h3-10H,11H2,1-2H3,(H,23,26) |
| Standard InChI Key | DDSMTQNFTQKVJN-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)Cl)OC)F |
| Canonical SMILES | COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)Cl)OC)F |
Introduction
IUPAC Name
N-(5-chloro-2-methoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide.
Molecular Formula
C18H15ClFN3O4.
Molecular Weight
Approximately 391.78 g/mol.
Synthetic Pathway
The synthesis of this compound likely involves:
-
Functionalization of the pyridazinone ring.
-
Coupling reactions to introduce the chloro-methoxyphenyl and fluoro-methoxyphenyl groups.
-
Formation of the acetamide bond through amidation reactions.
Characterization Techniques
Standard analytical methods for similar compounds include:
-
NMR Spectroscopy: Identifies structural features and confirms connectivity.
-
Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.
-
IR Spectroscopy: Confirms functional groups like amides and aromatic rings.
Potential Applications
Compounds with similar structures are often studied for:
-
Anti-inflammatory properties via inhibition of enzymes like COX or LOX.
-
Anticancer activity, targeting specific cellular pathways or inducing apoptosis.
-
Antimicrobial activity against resistant bacterial strains.
Mechanism of Action
While specific data for this compound is unavailable, pyridazinone derivatives often function by:
-
Binding to enzyme active sites, altering their activity.
-
Interfering with DNA or protein synthesis in pathogenic cells.
Research Findings
Although detailed experimental data is scarce, structurally related compounds have shown:
-
Cytotoxicity: Effective against cancer cell lines (e.g., HCT-116, MCF-7).
-
Molecular Docking: High affinity for biological targets like kinases or receptors.
-
Stability: Favorable metabolic stability in vitro.
Comparison with Analogous Compounds
| Property | Target Compound | Analogous Compounds |
|---|---|---|
| Molecular Weight | 391.78 g/mol | Ranges from ~280 to ~420 g/mol depending on substitutions |
| Functional Groups | Chloro, methoxy, fluoro, acetamide | Similar groups found in anti-inflammatory and anticancer agents |
| Biological Activity | Predicted anti-inflammatory and anticancer potential | Confirmed activities in pyridazinone derivatives |
| Synthesis Complexity | Moderate to high due to multiple functionalizations | Comparable synthetic challenges |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume